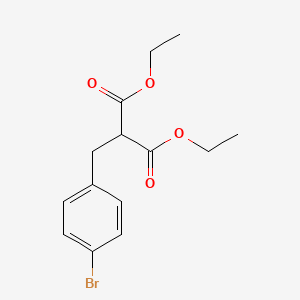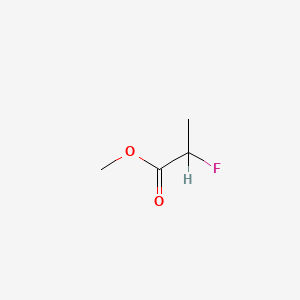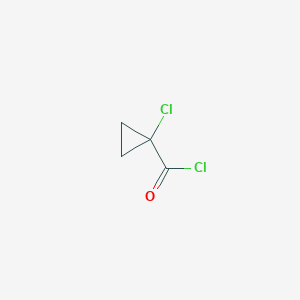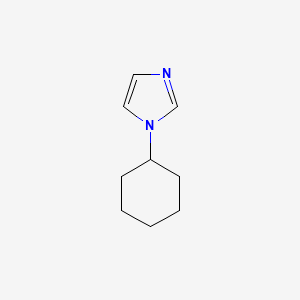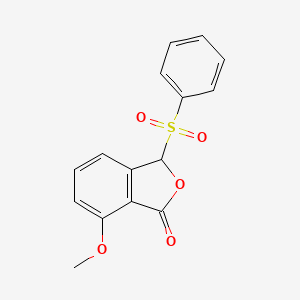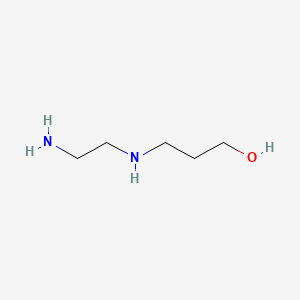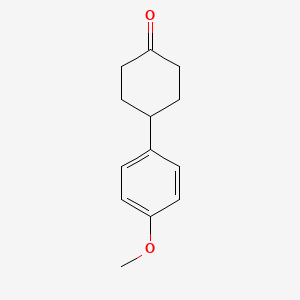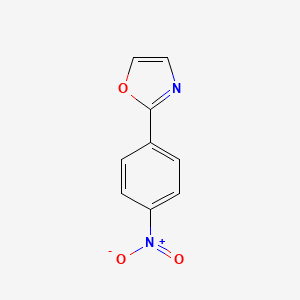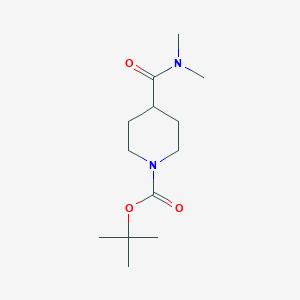
1-Boc-4-二甲基氨甲酰基哌啶
概述
描述
1-Boc-4-dimethylcarbamoylpiperidine is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 . It is also known by the IUPAC name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI key for 1-Boc-4-dimethylcarbamoylpiperidine is VRVUOIHXJJWKIY-UHFFFAOYSA-N . The structure of the compound includes a piperidine ring, which is substituted at the 4-position with a dimethylcarbamoyl group and at the 1-position with a Boc (tert-butyl carbamate) group .科学研究应用
药物开发
1-Boc-4-二甲基氨甲酰基哌啶: 由于其独特的结构,在药物开发中是一种用途广泛的化合物。它作为合成各种药理活性分子的构建模块。 例如,它用于合成GPR119激动剂,这些激动剂因其抗肥胖作用而受到关注 .
有机合成
在有机化学中,这种化合物因其保护基性质而被利用。 它在合成复杂的有机分子中起着至关重要的作用,在多步反应中为反应位点提供稳定性.
药物化学
药物化学家在设计和合成新药时使用1-Boc-4-二甲基氨甲酰基哌啶。 将其纳入候选药物可以影响其药代动力学和药效学特性.
化学研究
这种化合物在化学研究中得到应用,特别是在反应机理研究和新合成路线开发方面。 它的稳定性和反应性使其成为理解化学相互作用的有价值研究对象.
生物化学
在生物化学中,1-Boc-4-二甲基氨甲酰基哌啶用于研究酶催化反应和代谢途径。 它可以作为天然生物化学物质的模拟物或抑制剂 .
药理学
药理学研究利用这种化合物来探索其对生物系统的影響。 它已被研究用于其在动物模型中调节进食行为和焦虑的潜力,表明其在神经精神药理学中的相关性 .
分析化学
分析化学家使用1-Boc-4-二甲基氨甲酰基哌啶作为各种分析技术的标准品或试剂。 它有助于对复杂混合物中的化学物质进行定量和定性分析 .
材料科学
在材料科学中,该化合物的特性被利用来开发具有特定特性的新材料。 它可用于制造具有特定化学阻抗或相互作用的聚合物或涂层 .
安全和危害
The safety data sheet for a similar compound, 1-Boc-piperidine, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas . Similar precautions may apply to 1-Boc-4-dimethylcarbamoylpiperidine.
未来方向
The International Narcotics Control Board has recommended adding 1-Boc-4-piperidone, a chemically protected derivative of 4-piperidone and a precursor to 1-Boc-4-dimethylcarbamoylpiperidine, to the 1988 Convention for international control . This is due to its use in the illicit manufacture of fentanyl and fentanyl analogues . This suggests that the use and regulation of 1-Boc-4-dimethylcarbamoylpiperidine and related compounds will continue to be a topic of interest in the future.
属性
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUOIHXJJWKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452250 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254905-58-3 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

